

Spectroscopic Profile of 5-Bromothiophene-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromothiophene-2-carbohydrazide

Cat. No.: B1271680

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the heterocyclic compound **5-Bromothiophene-2-carbohydrazide**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science by consolidating spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and outlining relevant experimental protocols.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₅ BrN ₂ OS	[1]
Molecular Weight	221.08 g/mol	[1]
CAS Number	98027-27-1	[1]
Melting Point	149-151 °C	[1]

Spectral Data

While a complete, experimentally verified dataset for **5-Bromothiophene-2-carbohydrazide** is not readily available in a single source, the following tables summarize the most relevant and

available data. Data for precursor molecules and derivatives are included for comparative purposes and to provide context for expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally determined ^1H and ^{13}C NMR spectra for **5-Bromothiophene-2-carbohydrazide** were found in the available literature. However, the spectral data for a key precursor, 5-Bromothiophene-2-carbaldehyde, is presented below to offer insight into the expected signals from the thiophene ring system.

Table 1: ^1H NMR Spectral Data of 5-Bromothiophene-2-carbaldehyde

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.79	s	1H, -CHO
7.53	d	1H, Thiophene-H
7.20	d	1H, Thiophene-H

Solvent: CDCl_3 , Frequency:
400 MHz[2]

Table 2: ^{13}C NMR Spectral Data of 5-Bromothiophene-2-carbaldehyde

Note: Specific peak assignments for 5-Bromothiophene-2-carbaldehyde were not available. The presence of the carbohydrazide group in the target molecule will significantly influence the chemical shifts of the carbonyl carbon and adjacent thiophene carbons.

Infrared (IR) Spectroscopy

Specific IR spectral data for **5-Bromothiophene-2-carbohydrazide** is not detailed in the searched literature. However, the IR spectrum of a derivative, **N'-benzylidene-5-bromothiophene-2-carbohydrazide**, provides characteristic absorption bands that can be inferred for the parent compound.

Table 3: Characteristic IR Absorption Bands for **N'-benzylidene-5-bromothiophene-2-carbohydrazide** Derivatives

Functional Group	Wavenumber (cm ⁻¹)
N-H stretching	3200-3300
C=O stretching (Amide I)	1650-1670
N-H bending (Amide II)	1520-1550
C=N stretching	1600-1620
C-H stretching (aromatic)	~3100
C=C stretching (thiophene)	1400-1500
C-Br stretching	500-600
Data inferred from the characterization of derivatives. [3]	

Mass Spectrometry (MS)

Experimentally determined mass spectra for **5-Bromothiophene-2-carbohydrazide** were not found. However, predicted data for various adducts is available and provides valuable information for mass spectrometric identification.

Table 4: Predicted Collision Cross Section (CCS) for [M+H]⁺ Adduct of **5-Bromothiophene-2-carbohydrazide**

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	220.93788	131.6

Source: PubChemLite[\[4\]](#)

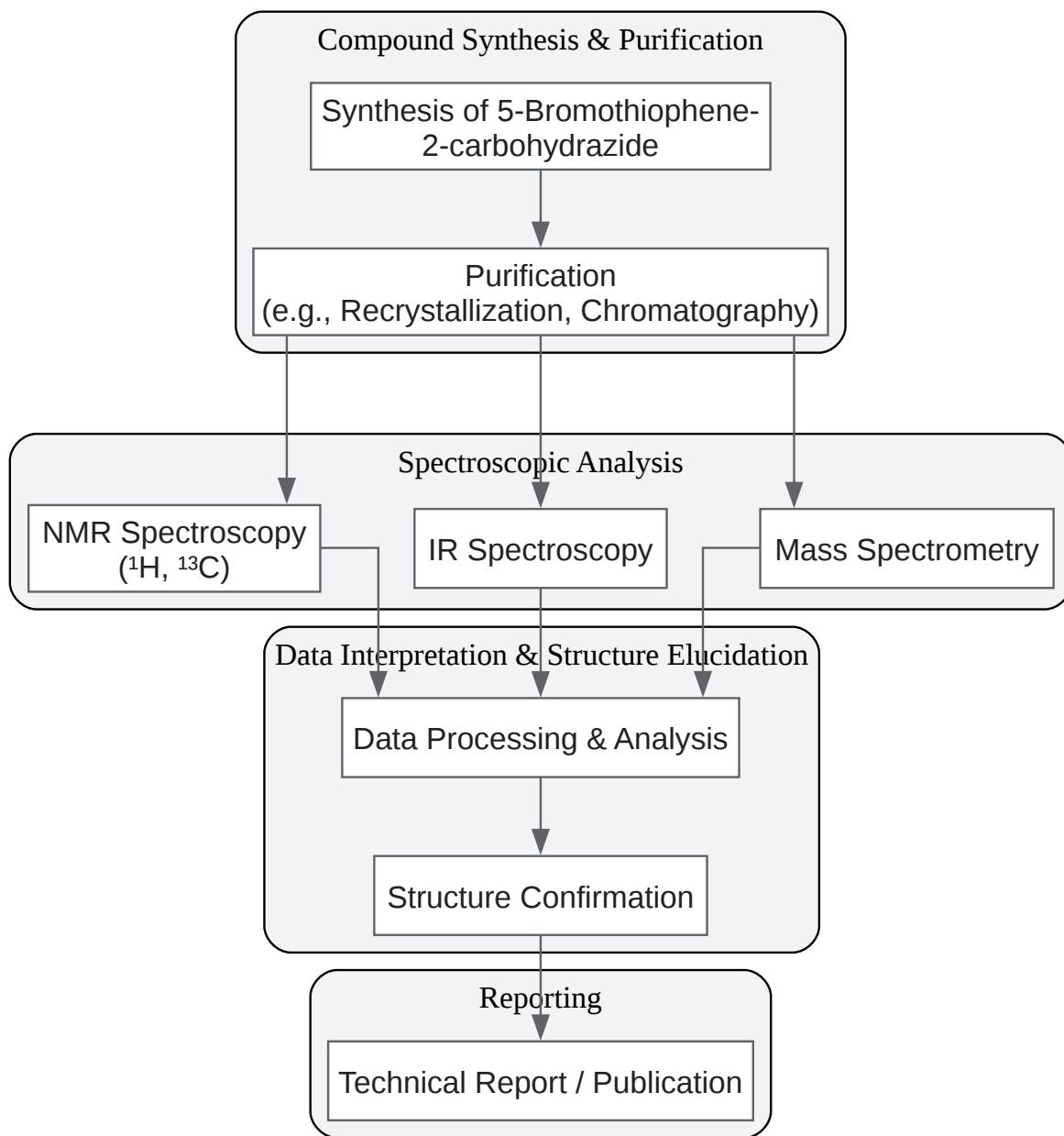
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data, based on methodologies reported for similar compounds.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy


- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source at a constant flow rate.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in positive ion mode to observe the [M+H]⁺ ion.
- Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **5-Bromothiophene-2-carbohydrazide**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectral characteristics of **5-Bromothiophene-2-carbohydrazide**. Further experimental work is required to obtain a complete and verified set of spectral data for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromothiophene-2-carbohydrazide | CAS#:98027-27-1 | Chemsoc [chemsoc.com]
- 2. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 5-bromothiophene-2-carbohydrazide (C5H5BrN2OS) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromothiophene-2-carbohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271680#spectral-data-of-5-bromothiophene-2-carbohydrazide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com